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molecular formula C9H10O3S B8428784 4-Methanesulfonyloxystyrene

4-Methanesulfonyloxystyrene

Cat. No. B8428784
M. Wt: 198.24 g/mol
InChI Key: ZQVIWBZMRVPFSP-UHFFFAOYSA-N
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Patent
US06111133

Procedure details

Approximately 100 gs (6.17×10-1 moles) of 4-acetoxystyrene was added slowly to a cooled stirred solution (480 mL) of 25% TMAH (the temperature was maintained below 25° C. during the addition.) After about 1/2 to 1 hour of stirring, a clear, yellowish solution was obtained. This solution was cooled to 5° C. and the methanesulfonyl chloride 79.5 gs (0.75×10-1 moles) was added with stirring while the temperature was kept below 15° C through cooling with an ice bath. The reaction mixture was stirred for 1/2 hour until neutral pH was observed in the solution. After this time the resulting crystals were filtered-off, washed with distilled water, and sucked dry. The crystals were dissolved in a minimal amount of methylene chloride and recrystallized by addition of hexane. In this way 76 gs (62% yield) of white crystals were recovered. Analysis of the product indicated:
Quantity
0.617 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C[N+](C)(C)C.[OH-]>[CH3:13][S:14]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=[O:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
0.617 mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
480 mL
Type
solvent
Smiles
C[N+](C)(C)C.[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
) After about 1/2 to 1 hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 25° C. during the addition
CUSTOM
Type
CUSTOM
Details
a clear, yellowish solution was obtained
STIRRING
Type
STIRRING
Details
with stirring while the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
through cooling with an ice bath
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1/2 hour until neutral pH
Duration
0.5 h
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
sucked dry
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in a minimal amount of methylene chloride
CUSTOM
Type
CUSTOM
Details
recrystallized by addition of hexane

Outcomes

Product
Details
Reaction Time
0.75 (± 0.25) h
Name
Type
product
Smiles
CS(=O)(=O)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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